

# ATAD2 Chemical Probes: A Head-to-Head Comparison of GSK8814 and AZ13824374

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | GSK8814   |           |
| Cat. No.:            | B15571154 | Get Quote |

For researchers in oncology and epigenetics, the selection of a high-quality chemical probe is critical for elucidating the biological function of a target protein and validating its therapeutic potential. ATPase Family AAA Domain Containing 2 (ATAD2) has emerged as a compelling cancer target, and several chemical probes have been developed to interrogate its bromodomain. This guide provides a comprehensive comparison of two prominent ATAD2 probes, **GSK8814** and AZ13824374, to aid researchers in selecting the optimal tool for their experimental needs.

This comparison synthesizes data from peer-reviewed publications to provide an objective overview of the biochemical potency, selectivity, and cellular activity of these two inhibitors. We also present detailed experimental protocols for key assays to enable replication and further investigation.

#### **Key Comparison Metrics**

A summary of the key quantitative data for **GSK8814** and AZ13824374 is presented below, highlighting the head-to-head comparison where available.



| Parameter                     | GSK8814                                                | AZ13824374                                                                             | Reference(s) |
|-------------------------------|--------------------------------------------------------|----------------------------------------------------------------------------------------|--------------|
| Biochemical Potency           |                                                        |                                                                                        |              |
| ATAD2 IC50 (TR-<br>FRET)      | 59 nM                                                  | ~6 nM                                                                                  | [1][2]       |
| ATAD2 pKd (ITC)               | 8.1                                                    | Not Reported                                                                           | [3]          |
| ATAD2 pKi<br>(BROMOscan)      | 8.9                                                    | Not Reported                                                                           | [3]          |
| Cellular Target<br>Engagement |                                                        |                                                                                        |              |
| ATAD2 NanoBRET                | ~600 nM                                                | 80 nM                                                                                  | [2]          |
| Selectivity                   |                                                        |                                                                                        |              |
| Selectivity over BRD4         | >1000-fold                                             | >100-fold                                                                              |              |
| BROMOscan Profile             | >100-fold selective<br>over a panel of<br>bromodomains | Selectivity confirmed by chemoproteomics, but broad panel data not publicly available. | <del>-</del> |
| Negative Control              | GSK8815<br>(enantiomer)                                | Not explicitly reported                                                                |              |

## **In-Depth Analysis**

**GSK8814**, developed by GlaxoSmithKline, was one of the first potent and selective chemical probes for ATAD2. It exhibits a low nanomolar biochemical potency with an IC50 of 59 nM in a TR-FRET assay and demonstrates excellent selectivity, particularly over the BET family of bromodomains (>1000-fold for BRD4). A key advantage of **GSK8814** is the availability of a well-characterized negative control, its enantiomer GSK8815, which is crucial for validating ontarget effects in cellular experiments. However, the cellular potency of **GSK8814** is significantly lower than its biochemical potency, with a NanoBRET IC50 of approximately 600 nM for target engagement in cells.



AZ13824374, developed by AstraZeneca, represents a newer generation of ATAD2 probes. It displays comparable, if not slightly improved, biochemical potency to **GSK8814**, with a reported IC50 of approximately 6 nM. The most significant advantage of AZ13824374 is its substantially improved cellular potency. In a head-to-head NanoBRET assay, AZ13824374 demonstrated an IC50 of 80 nM, making it significantly more potent than **GSK8814** in a cellular context. While a comprehensive BROMOscan panel for AZ13824374 is not publicly available, it has been reported to be over 100-fold selective against other bromodomains, and its selectivity has been confirmed by chemoproteomics.

## **Experimental Methodologies**

Detailed experimental protocols are essential for the interpretation and replication of published findings. Below are the methodologies for the key assays used to characterize **GSK8814** and AZ13824374.

## Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay (for GSK8814)

Objective: To determine the biochemical potency (IC50) of inhibitors against the ATAD2 bromodomain.

#### Protocol:

- Recombinant human ATAD2 bromodomain (residues 981-1108) tagged with GST is used.
- A biotinylated histone H4 acetylated at lysine 12 (H4K12ac) peptide is used as the substrate.
- The assay is performed in a 384-well plate in a final volume of 10 μL.
- The reaction mixture contains 25 nM GST-ATAD2, 200 nM H4K12ac peptide, 25 nM Europium-labeled anti-GST antibody, and 250 nM Streptavidin-XL665.
- Compounds are serially diluted in DMSO and added to the assay plate.
- The plate is incubated at room temperature for 60 minutes.



- The TR-FRET signal is read on a suitable plate reader with an excitation wavelength of 340 nm and emission wavelengths of 615 nm and 665 nm.
- IC50 values are calculated from the ratio of the emission signals and fitted to a fourparameter dose-response curve.

## NanoBRET Cellular Target Engagement Assay (for AZ13824374 and GSK8814)

Objective: To measure the extent to which the compounds engage with ATAD2 within a live cellular environment.

#### Protocol:

- HEK293 cells are transiently transfected with a fusion construct of ATAD2 and NanoLuc luciferase.
- A fluorescently labeled tracer that binds to the ATAD2 bromodomain is added to the cells.
- The test compounds (GSK8814 or AZ13824374) are then added in a serial dilution.
- If the compound enters the cells and binds to ATAD2, it will displace the fluorescent tracer, leading to a decrease in the Bioluminescence Resonance Energy Transfer (BRET) signal.
- The BRET signal is measured using a plate reader capable of detecting both the NanoLuc emission (460 nm) and the tracer emission (e.g., 610 nm).
- The ratio of the two emissions is calculated, and IC50 values are determined by plotting the BRET ratio against the compound concentration.

## Visualizing the Path to ATAD2 Inhibition

The following diagrams illustrate the mechanism of action and the experimental workflow for evaluating these ATAD2 probes.





Click to download full resolution via product page

Caption: Mechanism of ATAD2 bromodomain inhibition.



Click to download full resolution via product page

Caption: Experimental workflow for ATAD2 probe evaluation.

### **Conclusion: Which Probe is Better?**

Based on the currently available data, AZ13824374 emerges as the superior ATAD2 probe for cellular studies due to its significantly higher potency in target engagement assays. While both probes exhibit excellent biochemical potency and selectivity, the improved cellular activity of AZ13824374 suggests it is more likely to achieve effective target modulation at lower concentrations, thereby reducing the risk of off-target effects.



However, the choice of probe will ultimately depend on the specific experimental context. **GSK8814** remains a valuable tool, particularly because of its well-characterized negative control, GSK8815, which is indispensable for rigorously demonstrating on-target effects. For researchers prioritizing cellular potency and aiming to work with a more recently developed tool, AZ13824374 is the recommended choice. For those who require a well-established probe with a readily available negative control for stringent validation of cellular phenotypes, **GSK8814** is a solid option. As with any chemical probe, it is crucial to use both compounds in conjunction with appropriate controls to ensure robust and reproducible results.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Discovery of a Potent and Selective ATAD2 Bromodomain Inhibitor with Antiproliferative Activity in Breast Cancer Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthetic Approaches to the New Drugs Approved During 2022 PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. datasetcatalog.nlm.nih.gov [datasetcatalog.nlm.nih.gov]
- To cite this document: BenchChem. [ATAD2 Chemical Probes: A Head-to-Head Comparison of GSK8814 and AZ13824374]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15571154#gsk8814-versus-az13824374-which-is-a-better-atad2-probe]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com